9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine
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Overview
Description
9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that belongs to the class of purines. This compound is characterized by its unique structure, which includes a purine ring substituted with a methyl group and a piperidine ring linked through a methylene bridge to a methylpyrimidine moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.
Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide or a similar methylating agent.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the purine core is reacted with a piperidine derivative.
Linking the Methylpyrimidine Moiety: The final step involves the formation of the methylene bridge and the attachment of the methylpyrimidine moiety through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each reaction step.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine: Lacks the methyl group at the 9-position.
9-methyl-6-(3-{[(pyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine: Lacks the methyl group on the pyrimidine ring.
9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-adenine: Contains an adenine core instead of a purine core.
Uniqueness
The uniqueness of 9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the methylpyrimidine moiety enhances its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-6-18-17(19-7-12)25-9-13-4-3-5-24(8-13)16-14-15(20-10-21-16)23(2)11-22-14/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPZUPYCNIKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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